molecular formula C11H15BrN2O B13897060 2-[3-(Azetidin-yl)propoxy]-5-bromopyridine

2-[3-(Azetidin-yl)propoxy]-5-bromopyridine

Cat. No.: B13897060
M. Wt: 271.15 g/mol
InChI Key: YNDFVBDWNVBANC-UHFFFAOYSA-N
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Description

2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine is a heterocyclic compound that contains both azetidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and functionalized azetidine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine involves its interaction with specific molecular targets in biological systems. The azetidine ring is known to inhibit various enzymes, including human tryptase and chymase . The pyridine ring may also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

2-[3-(azetidin-1-yl)propoxy]-5-bromopyridine

InChI

InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-2-7-14-5-1-6-14/h3-4,9H,1-2,5-8H2

InChI Key

YNDFVBDWNVBANC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCCOC2=NC=C(C=C2)Br

Origin of Product

United States

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